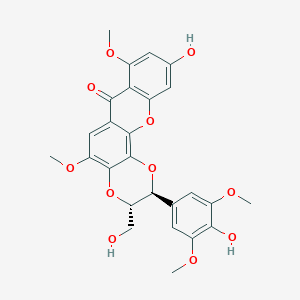

Gemixanthone A

Description

Gemixanthone A is a flavonoid compound identified in the ethyl acetate fraction of Merremia mammosa (Lour.) Hallier f. tuber extract, a plant traditionally used in Indonesian medicine . Computational docking studies revealed that this compound exhibits a lower docking score (indicating stronger binding affinity) than the standard drug nafamostat, though it was outperformed by cynarine in both binding efficacy and drug-likeness metrics .

Properties

Molecular Formula |

C26H24O11 |

|---|---|

Molecular Weight |

512.5 g/mol |

IUPAC Name |

(2S,3S)-10-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-5,8-dimethoxy-2,3-dihydro-[1,4]dioxino[2,3-c]xanthen-7-one |

InChI |

InChI=1S/C26H24O11/c1-31-14-7-12(28)8-15-20(14)21(29)13-9-18(34-4)25-26(24(13)35-15)37-23(19(10-27)36-25)11-5-16(32-2)22(30)17(6-11)33-3/h5-9,19,23,27-28,30H,10H2,1-4H3/t19-,23-/m0/s1 |

InChI Key |

FKKSZBVQSIKKQM-CVDCTZTESA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H](OC3=C(C=C4C(=C3O2)OC5=C(C4=O)C(=CC(=C5)O)OC)OC)CO |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(OC3=C(C=C4C(=C3O2)OC5=C(C4=O)C(=CC(=C5)O)OC)OC)CO |

Synonyms |

gemi-xanthone A gemixanthone A |

Origin of Product |

United States |

Chemical Reactions Analysis

Recommended Pathways for Further Research

To investigate Gemixanthone A’s reactivity, consider:

-

Published Xanthone Studies : Review literature on structurally similar xanthones (e.g., α-mangostin) for analogous reaction patterns .

-

Experimental Validation : Design lab protocols using common xanthone reaction frameworks (e.g., Grignard additions, acid-catalyzed rearrangements)8 .

Hypothetical Reaction Table

Based on general xanthone chemistry:

Critical Analysis of Methodologies

The lack of direct data underscores the need for:

Comparison with Similar Compounds

Comparison with Similar Compounds

Gemixanthone A belongs to a broader class of xanthones and flavonoids, which are widely studied for their bioactive properties. Below is a comparative analysis with structurally related compounds, focusing on molecular features and reported activities:

Table 1: Structural and Molecular Comparison of this compound and Analogous Xanthones

Notes:

- This compound’s molecular data are absent in the evidence, limiting direct structural comparisons.

Key Findings:

Unlike other xanthones listed in Table 1, this compound’s bioactivity is explicitly linked to antiviral research, highlighting its niche application in targeting SARS-CoV-2 entry mechanisms.

Structural Implications: While molecular formulas for Pancixanthone A (C₂₃H₂₄O₆) and Isocudraniaxanthone A (C₁₈H₁₆O₅) suggest variations in oxygenation and alkylation patterns, this compound’s classification as a flavonoid implies distinct ring systems (e.g., flavan backbone) compared to classical xanthones (dibenzo-γ-pyrone core) . This structural divergence may influence solubility, bioavailability, and target specificity.

Pharmacological Potential: The ethyl acetate fraction of M. mammosa, containing this compound, also includes curcumene (a terpene) and scopoletin (a coumarin), suggesting synergistic interactions in antiviral or antioxidant activities . In contrast, isolated xanthones like Rheediaxanthone A or Formoxanthone A lack reported combinatorial effects in the evidence.

Q & A

Q. What protocols ensure ethical sourcing and taxonomic verification of plant material containing this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.